molecular formula C50H38BrN4O2Pd+ B1143910 Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] CAS No. 1242081-29-3

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]

Cat. No. B1143910
CAS RN: 1242081-29-3
M. Wt: 913.18632
InChI Key:
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Description

“Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]” is a compound used for experimental and research purposes . It has a CAS number of 1242081-29-3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 912.178 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Asymmetric Synthesis

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] is a chiral catalyst that can be used in asymmetric synthesis . This process is crucial for creating compounds with specific chirality, which is important in pharmaceuticals where the chirality of a molecule can determine its efficacy and safety.

Homogeneous Catalysis

This compound serves as a homogeneous palladium catalyst . Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often leading to more selective reactions and easier product separation.

Transition Metal Chemistry

As a palladium compound, it falls under the category of transition metal chemistry . Transition metals are known for their ability to facilitate a wide range of chemical reactions, including redox reactions and cross-coupling reactions, which are valuable in organic synthesis.

Palladium-Catalyzed Coupling Reactions

The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .

Material Science

Due to its unique properties, this palladium complex can be explored for applications in material science, particularly in the development of new materials with specific optical or electronic properties .

Analytical Chemistry

The compound’s detailed analytical charts and specifications suggest its use in analytical chemistry for the calibration of instruments or as a standard in various chemical analyses .

properties

IUPAC Name

[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAGTVGVDHDPDZ-MPWDBGIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H37BrN4O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]

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